molecular formula C4H3BrN2O3S B14852123 6-Bromopyrimidine-4-sulfonic acid

6-Bromopyrimidine-4-sulfonic acid

Cat. No.: B14852123
M. Wt: 239.05 g/mol
InChI Key: DLGBUXJCOISFMB-UHFFFAOYSA-N
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Description

6-Bromopyrimidine-4-sulfonic acid is an organic compound with the molecular formula C4H3BrN2O3S and a molecular weight of 239.05 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonic acid group at the 4th position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-sulfonic acid typically involves the bromination of pyrimidine derivatives followed by sulfonation. One common method includes the electrophilic bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by sulfonation using sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrimidine-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino, thio, or alkoxy pyrimidine derivatives.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

6-Bromopyrimidine-4-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.

    Medicine: Potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfonic acid groups. These functional groups allow it to interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or nucleic acid binding .

Comparison with Similar Compounds

  • 5-Bromopyrimidine-4-sulfonic acid
  • 6-Chloropyrimidine-4-sulfonic acid
  • 6-Bromopyrimidine-2-sulfonic acid

Comparison: 6-Bromopyrimidine-4-sulfonic acid is unique due to the specific positioning of the bromine and sulfonic acid groups, which influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and biological activities .

Properties

Molecular Formula

C4H3BrN2O3S

Molecular Weight

239.05 g/mol

IUPAC Name

6-bromopyrimidine-4-sulfonic acid

InChI

InChI=1S/C4H3BrN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10)

InChI Key

DLGBUXJCOISFMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)S(=O)(=O)O

Origin of Product

United States

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